molecular formula C7H6N4O2 B14171833 1-Methyl-4-nitrobenzotriazole CAS No. 27799-86-6

1-Methyl-4-nitrobenzotriazole

Cat. No.: B14171833
CAS No.: 27799-86-6
M. Wt: 178.15 g/mol
InChI Key: HFYKTFXFSPENJV-UHFFFAOYSA-N
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Description

1-Methyl-4-nitrobenzotriazole (C₇H₅N₅O₂) is a nitro-functionalized benzotriazole derivative characterized by a fused benzene and triazole ring system, with a methyl group at position 1 and a nitro group at position 3. This compound is synthesized via regioselective functionalization, often involving superbasic media such as t-BuOK/DMSO. A key reaction is its amination using 1,1,1-trimethylhydrazinium iodide (TMHI), yielding 1-methyl-7-amino-4-nitrobenzotriazole (13) and 1-methyl-5-amino-4-nitrobenzotriazole (14) in a ~2:1 ratio . Structural confirmation relies on NMR spectroscopy, with 2D NOESY spectra revealing spatial interactions between the methyl protons (position 1) and NH₂ groups in the aminated products .

Properties

CAS No.

27799-86-6

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

1-methyl-4-nitrobenzotriazole

InChI

InChI=1S/C7H6N4O2/c1-10-5-3-2-4-6(11(12)13)7(5)8-9-10/h2-4H,1H3

InChI Key

HFYKTFXFSPENJV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)[N+](=O)[O-])N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitrobenzotriazole can be synthesized through electrophilic nitration of 1-methylbenzotriazole. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzotriazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitrobenzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-4-nitrobenzotriazole has found applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-methyl-4-nitrobenzotriazole involves its interaction with molecular targets through its nitro and triazole groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Reactivity Comparisons with Aminated Derivatives

The amination of 1-Methyl-4-nitrobenzotriazole demonstrates regioselectivity influenced by electronic and steric factors. The major product, 1-methyl-7-amino-4-nitrobenzotriazole (13), forms due to favorable resonance stabilization at position 7, while the minor product, 1-methyl-5-amino-4-nitrobenzotriazole (14), arises from competing pathways. This contrasts with simpler nitroazoles (e.g., nitroimidazoles), where amination typically occurs at positions adjacent to the nitro group due to stronger electron-withdrawing effects .

Key Differences:

  • Regioselectivity : Benzotriazoles exhibit greater positional diversity in reactions compared to imidazoles or triazoles.
  • Steric Effects : The methyl group at position 1 in this compound hinders substitution at nearby positions, a factor absent in unmethylated analogs.

Comparison with Azido-Nitro Triazole Derivatives

Compounds like 5-Azido-3-nitro-1H-1,2,4-triazole () share nitro functionality but incorporate azido groups, which drastically alter reactivity and stability. Azido derivatives are highly energetic and prone to decomposition, limiting their utility in non-explosive applications. In contrast, this compound is more thermally stable, making it suitable for synthetic intermediates or corrosion inhibitors .

Table 1: Functional Group Impact on Stability

Compound Functional Groups Stability Applications
This compound Nitro, Methyl High Organic synthesis
5-Azido-3-nitro-1H-1,2,4-triazole Nitro, Azido Low Energetic materials

Heterocyclic Hybrids: Benzoxadiazole vs. Benzotriazole

The benzoxadiazole-triazole hybrid 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one () replaces the benzene ring in benzotriazoles with a benzoxadiazole moiety. This modification enhances electron deficiency, improving fluorescence properties for spectroscopic applications. However, this compound lacks such conjugated systems, prioritizing chemical reactivity over optoelectronic performance .

Benzimidazole-Triazole Conjugates

2-(((1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl) methoxy) methyl)-1H-benzo[d]imidazole () is synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). Unlike this compound, this compound features a benzimidazole core linked to a triazole, enabling antimicrobial activity. The nitro group in both compounds enhances electron withdrawal, but the benzimidazole-triazole conjugate’s extended π-system broadens bioactivity .

Nitroimidazoles: Pharmacological Relevance

2-Methyl-4-nitroimidazole () shares a nitro group but is based on an imidazole core. Nitroimidazoles are widely used as antiparasitic and antibacterial agents (e.g., metronidazole), whereas this compound’s applications remain more niche, focusing on materials science and synthetic chemistry .

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